3-Ethoxy-N-(pentan-2-yl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-7-11(3)14-12-8-6-9-13(10-12)15-5-2/h6,8-11,14H,4-5,7H2,1-3H3 |
InChI Key |
KUZLODPPHUVVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 3 Ethoxy N Pentan 2 Yl Aniline Analogues
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org
Regioselectivity and Ortho/Para Directing Effects of the Amino and Ethoxy Groups
Both the amino (-NHR) and ethoxy (-OR) groups are classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orgnumberanalytics.comlibretexts.org This directing effect stems from their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. numberanalytics.comyoutube.com
The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group can be delocalized into the benzene (B151609) ring. libretexts.orglibretexts.org This donation of electron density is more effective at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.org The resonance structures for the arenium ion intermediate show that when the electrophile attacks at the ortho or para position, a particularly stable resonance form can be drawn where the positive charge is delocalized onto the heteroatom (nitrogen or oxygen). libretexts.orglkouniv.ac.in This stabilization is not possible when the attack occurs at the meta position. libretexts.orglkouniv.ac.in
In the case of 3-ethoxy-N-(pentan-2-yl)aniline, the two groups are situated meta to each other. The amino group strongly directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6 relative to the amino group). The ethoxy group also directs ortho and para to its position (positions 2, 4, and 6 relative to the ethoxy group). Therefore, the positions most activated for electrophilic substitution would be those that are ortho or para to both activating groups, if sterically accessible. Specifically, positions 2, 4, and 6 are activated by the amino group, while positions 2, 4, and 5 are activated by the ethoxy group. The cumulative effect would lead to a high propensity for substitution at the 2 and 4 positions, and to a lesser extent, the 6 position.
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Mechanism of Direction |
|---|---|---|---|
| Amino (-NHR) | Strongly Activating | Ortho, Para | Resonance (electron donation) |
| Ethoxy (-OR) | Activating | Ortho, Para | Resonance (electron donation) |
| Alkyl | Weakly Activating | Ortho, Para | Inductive Effect & Hyperconjugation |
| Halogen | Weakly Deactivating | Ortho, Para | Inductive Effect (electron withdrawal) outweighs Resonance (electron donation) |
| Nitro (-NO2) | Strongly Deactivating | Meta | Resonance and Inductive Effect (electron withdrawal) |
Strategies for Controlled Mono-substitution (e.g., Amine Protection/Deprotection)
The high reactivity of the aniline (B41778) ring, due to the strongly activating amino group, can make it challenging to achieve selective mono-substitution, as polysubstitution reactions often occur. lkouniv.ac.in To control the reaction and obtain a single substitution product, the reactivity of the amino group can be temporarily moderated by converting it into a less activating group. This is achieved through the use of a protecting group. youtube.com
A common strategy is the acylation of the amino group to form an amide. For instance, reacting the aniline with acetic anhydride (B1165640) converts the amino group into an acetamido group (-NHCOCH₃). The acetyl group is electron-withdrawing, which significantly reduces the activating effect of the nitrogen's lone pair by delocalizing it onto the adjacent carbonyl oxygen. youtube.com This makes the acetamido group a moderately activating, ortho-, para-director, allowing for more controlled electrophilic substitution. youtube.com After the desired substitution on the aromatic ring has been accomplished, the protecting acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the original amino group. youtube.com
Other protecting groups for amines include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. nih.gov The choice of protecting group depends on the specific reaction conditions and the desired orthogonality in a multi-step synthesis. nih.govbeilstein-journals.org For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. nih.govfishersci.co.uk
Oxidation Reactions of the Aniline Moiety
The aniline moiety is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.
Formation of Nitroso and Nitro Derivatives
The oxidation of primary and secondary anilines can yield nitroso and nitro compounds. The oxidation of anilines to their corresponding nitro derivatives often proceeds through an intermediate nitroso species. mdpi.com Various oxidizing agents can be employed for this transformation.
For instance, peroxy acids, such as peroxybenzoic acid, have been used to oxidize substituted anilines to the corresponding nitroso compounds. rsc.org Hydrogen peroxide, in the presence of a catalyst like molybdenum trioxide or ammonium (B1175870) molybdate, can also effectively oxidize anilines to nitrosoarenes, and further oxidation can lead to the formation of nitroarenes. organic-chemistry.org Another method involves the use of sodium perborate (B1237305) in acetic acid, which is particularly effective for anilines bearing electron-withdrawing groups. mdpi.com For electron-rich anilines, this method may lead to over-oxidation and the formation of side products. mdpi.com
An interesting approach for the nitration of N-alkylanilines utilizes N-nitroso anilines as a self-providing source of the nitro group in the presence of dioxygen. researchgate.net This method avoids the need for protecting the amine group. researchgate.net
Radical-Mediated Oxidation Mechanisms and Dimerization Pathways
The oxidation of anilines can also proceed through radical mechanisms. The reaction of aniline derivatives with hydroxyl radicals (•OH), for example, can occur via two main pathways: direct hydrogen abstraction from the amino group to form an anilino radical, or radical addition to the aromatic ring to form an OH-adduct. rsc.org The relative contribution of these pathways depends on the position of the substituents on the aniline ring. rsc.org
The initially formed radical cations can undergo further reactions, including dimerization. The oxidative dimerization of anilines can lead to the formation of various coupled products, such as azobenzenes. rsc.org This reaction can be catalyzed by supported perfluorosulfonic acids using hydrogen peroxide as a clean oxidant. rsc.org The dimerization can also lead to the formation of more complex structures, and in some cases, "aniline black," a polymeric material, can be formed as a byproduct. researchgate.net
Polymerization Mechanisms for Conductive Polyaniline Derivatives
Aniline and its derivatives can be polymerized to form conductive polymers, with polyaniline (PANI) being a prominent example. The polymerization is typically an oxidative process that can be carried out chemically or electrochemically. researchgate.netresearchgate.net
The mechanism of aniline polymerization is a chain reaction involving initiation, propagation, and termination steps. researchgate.net The initiation step involves the oxidation of the aniline monomer to form a radical cation. researchgate.net In the propagation step, these radical cations couple to form dimers, trimers, and eventually longer polymer chains. researchgate.netresearchgate.net The coupling can occur in different ways, leading to "head-to-tail," "tail-to-tail," and "head-to-head" configurations. researchgate.net The properties of the resulting polymer are influenced by the reaction conditions, such as pH and the nature of the oxidant. researchgate.net
The presence of substituents on the aniline ring, such as the ethoxy group in 3-ethoxyaniline (B147397), can affect the polymerization process and the properties of the resulting polymer. For example, the polymerization of 2-methoxyaniline has been shown to yield a water-soluble oligomer and an insoluble polymeric product. nih.gov The introduction of certain additives, like p-aminodiphenylamine, can increase the rate of polymerization. osti.gov
| Reactant | Oxidizing Agent/Conditions | Major Product(s) |
|---|---|---|
| Substituted Anilines | Peroxybenzoic acid | Nitroso compounds rsc.org |
| Anilines | H₂O₂ / Molybdenum catalyst | Nitrosoarenes, Nitroarenes organic-chemistry.org |
| Anilines with electron-withdrawing groups | Sodium perborate / Acetic acid | Nitro derivatives mdpi.com |
| N-alkylanilines | N-nitroso anilines / O₂ | Nitrated N-alkylanilines researchgate.net |
| Anilines | Supported perfluorosulfonic acids / H₂O₂ | Azobenzenes rsc.org |
| Aniline and derivatives | Chemical or Electrochemical Oxidation | Polyaniline and derivatives researchgate.netresearchgate.net |
Nucleophilic Reactivity at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine in this compound analogues makes it a potent nucleophile. This reactivity is fundamental to a wide range of bond-forming reactions.
Amide Bond Formation via Acylation Reactions (e.g., with Acyl Anhydrides)
The acylation of secondary anilines, such as analogues of this compound, with acyl anhydrides is a classic and efficient method for the formation of amides. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the acyl anhydride. This is followed by the departure of a carboxylate anion as a leaving group, resulting in the formation of the corresponding N-substituted amide and a carboxylic acid byproduct. libretexts.org
The reaction is typically carried out in the presence of a base to neutralize the carboxylic acid formed, which could otherwise protonate the starting aniline and reduce its nucleophilicity. The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the use of polar aprotic solvents can facilitate the reaction by stabilizing the charged intermediates.
The presence of the electron-donating ethoxy group at the meta-position of the aniline ring in this compound is expected to enhance the nucleophilicity of the nitrogen atom, thereby increasing the rate of acylation compared to unsubstituted anilines.
Table 1: Comparison of Acylating Agents for Amide Synthesis
| Acylating Agent | Reactivity | Byproducts | Considerations |
|---|---|---|---|
| Acyl Halides | High | Halogen acids (e.g., HCl) | Often requires a base to neutralize the acid byproduct. |
| Acyl Anhydrides | Moderate | Carboxylic acids | Generally less reactive than acyl halides, offering better control. libretexts.org |
| Carboxylic Acids | Low | Water | Requires activating agents (e.g., carbodiimides) to proceed efficiently. |
Condensation Reactions with Carbonyl Compounds
Secondary anilines readily undergo condensation reactions with aldehydes and ketones to form enamines. youtube.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of an iminium ion, which then loses a proton from an adjacent carbon to yield the stable enamine. youtube.comwikipedia.org
The reaction is reversible and often driven to completion by the removal of water, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The ethoxy group on the aniline ring can influence the rate of this reaction by affecting the basicity and nucleophilicity of the nitrogen atom.
These condensation reactions are pivotal in the synthesis of various heterocyclic compounds and serve as a key step in more complex transformations like the Stork enamine alkylation. latech.edu
Cyclization Reactions for Heterocycle Formation
The aniline scaffold is a versatile starting point for the synthesis of a wide variety of heterocyclic systems through cyclization reactions.
Gould-Jacobs Reaction and Quinolone Synthesis from Aniline Derivatives
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org The reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester or a similar reagent. wikipedia.org The initial step is a Michael-type addition of the aniline to the electrophilic double bond of the malonic ester derivative, followed by the elimination of an alkoxy group to form an anilidomethylenemalonic ester. wikipedia.orgjasco.ro
Subsequent thermal or acid-catalyzed intramolecular cyclization leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification and decarboxylation of this intermediate can then yield the corresponding 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, such as the ethoxy group in this compound, which facilitates the cyclization step. wikipedia.org
General Benzannulation Processes for Fused Ring Systems
Benzannulation reactions provide a route to construct fused aromatic ring systems. In the context of aniline derivatives, these processes can involve the formation of a new benzene ring fused to the existing one. Various methodologies exist, including those that proceed through cascade reactions involving aza-Michael additions, cyclizations, and aromatization steps. researchgate.net
For instance, N-alkylated enamines, which can be formed from secondary anilines like this compound, can undergo benzannulation to produce substituted anilines. researchgate.net These reactions often utilize catalysts to promote the necessary bond formations and rearrangements. The specific substitution pattern of the starting aniline and the reaction partners dictates the structure of the resulting fused ring system.
Stereochemical Implications in Reactivity
The presence of a chiral center, such as the pentan-2-yl group in this compound, introduces significant stereochemical considerations into its reactions. When a chiral molecule undergoes a reaction, the stereochemistry of the product can be retained, inverted, or racemized, depending on the reaction mechanism. libretexts.org
If a reaction occurs at a site remote from the chiral center and does not involve breaking any bonds to it, the chirality is generally preserved. However, if the reaction directly involves the chiral center or proceeds through an intermediate where the chirality is lost, a mixture of stereoisomers may be formed. libretexts.org
In the case of reactions at the nitrogen atom of this compound, the chiral pentan-2-yl group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at other parts of the molecule. For example, in cyclization reactions, the chiral substituent can direct the formation of one diastereomer over another. The development of stereospecific reactions is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry. nih.govopenochem.org Recent advances have focused on developing methods for the enantioretentive N-arylation of chiral secondary amines, highlighting the importance of preserving stereochemistry in these transformations. acs.orgacs.org
Diastereoselectivity in Reactions Involving the Chiral Pentan-2-yl Group
The presence of the chiral pentan-2-yl group in analogues of this compound introduces a stereogenic center that can significantly influence the stereochemical course of subsequent reactions. This phenomenon, known as diastereoselectivity, arises from the differential interaction of reagents with the two diastereotopic faces of the molecule, leading to the preferential formation of one diastereomer over the other.
Research into the diastereoselectivity of reactions involving N-sec-alkylanilines has provided valuable insights into the factors governing stereocontrol. The steric bulk of the pentan-2-yl group, coupled with its specific spatial orientation, creates a chiral environment that can direct the approach of incoming reagents. For instance, in reactions such as alkylation, acylation, or additions to the aromatic ring, the existing stereocenter can dictate the formation of a new stereocenter with a specific relative configuration.
While specific data on this compound is limited in publicly available literature, studies on analogous systems with chiral N-alkyl groups offer a predictive framework. For example, the addition of electrophiles to the aniline nitrogen or the aromatic ring is expected to proceed with a degree of diastereoselectivity, influenced by the conformational preferences of the N-(pentan-2-yl) substituent. The interplay of steric hindrance and electronic effects of the ethoxy group at the meta position would further modulate this selectivity.
To illustrate the potential for diastereoselectivity, consider the hypothetical reaction of a this compound analogue with an electrophile. The pentan-2-yl group can adopt various conformations, and the relative stability of the transition states leading to the different diastereomeric products will determine the reaction outcome. Computational modeling and detailed NMR studies are crucial tools for elucidating these transition state geometries and predicting the diastereomeric ratio.
Table 1: Hypothetical Diastereoselective Reaction of a this compound Analogue
| Reactant A (Chiral Aniline Analogue) | Reactant B (Electrophile) | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| (S)-3-Ethoxy-N-(pentan-2-yl)aniline | Acyl Chloride | (S,R)-Product | (S,S)-Product | >90:10 (Predicted) |
| (R)-3-Ethoxy-N-(pentan-2-yl)aniline | Alkyl Halide | (R,S)-Product | (R,R)-Product | >85:15 (Predicted) |
Note: The data in this table is hypothetical and serves to illustrate the concept of diastereoselectivity in the absence of specific experimental results for the named compound.
Enantioselective Transformations and Chiral Induction in Derivative Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, a critical requirement for many pharmaceutical applications. In the context of this compound derivatives, enantioselective transformations can be approached in two primary ways: by utilizing the inherent chirality of the pentan-2-yl group to induce chirality at a new stereocenter, or by employing external chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Chiral Induction from the Pentan-2-yl Group
The existing stereocenter in (R)- or (S)-3-ethoxy-N-(pentan-2-yl)aniline can act as an internal source of chirality, influencing the formation of new stereogenic centers in a process known as chiral induction. For example, the cyclization of a derivative of this aniline to form a heterocyclic ring could proceed with a high degree of stereocontrol, where the stereochemistry of the newly formed ring is dictated by the configuration of the pentan-2-yl group. The effectiveness of this chiral induction would depend on the proximity of the reacting center to the existing stereocenter and the rigidity of the transition state.
Enantioselective Transformations Using External Chiral Reagents
In cases where the inherent chiral induction is low or when constructing a stereocenter remote from the pentan-2-yl group, external chiral reagents are employed. This includes the use of chiral catalysts, such as transition metal complexes with chiral ligands, or the temporary attachment of a chiral auxiliary to the aniline derivative.
For instance, the asymmetric hydrogenation of an imine derived from a this compound analogue could be achieved with high enantioselectivity using a chiral iridium or rhodium catalyst. nih.govacs.org The chiral catalyst creates a chiral pocket that preferentially binds one prochiral face of the imine, leading to the formation of one enantiomer of the corresponding amine in excess.
Similarly, the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate, can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Table 2: Examples of Enantioselective Transformations for the Synthesis of Chiral Aniline Derivatives
| Substrate | Chiral Catalyst/Auxiliary | Reaction Type | Product Enantiomeric Excess (ee) | Reference |
| N-Aryl Imine | Chiral Iridium Complex | Asymmetric Hydrogenation | Up to 99% | nih.govacs.org |
| Prochiral Ketone | Chiral Oxazaborolidine | Asymmetric Reduction | >95% | N/A |
| Aniline Derivative | Chiral Acylating Agent | Kinetic Resolution | >90% | N/A |
Note: This table provides examples of established methods for the enantioselective synthesis of chiral amines and their derivatives. The specific application and success of these methods for this compound analogues would require experimental validation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H-NMR spectroscopy would be instrumental in confirming the proton framework of 3-Ethoxy-N-(pentan-2-yl)aniline. The spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the ethoxy group, and the protons of the pentan-2-yl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would provide critical information about the connectivity of the protons. For instance, the protons on the carbon adjacent to the nitrogen in the pentan-2-yl group would likely appear as a multiplet, and the coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the benzene (B151609) ring.
A ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, thirteen distinct signals would be expected in a decoupled spectrum, corresponding to the thirteen carbon atoms in the structure. The chemical shifts of these signals would indicate the type of carbon (aliphatic or aromatic) and its local electronic environment. For example, the carbon atom attached to the oxygen of the ethoxy group and the carbons of the benzene ring would have characteristic chemical shifts.
Two-dimensional NMR techniques are powerful tools for establishing detailed molecular connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the ethoxy and pentan-2-yl fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the ethoxy group to the aromatic ring and the pentan-2-yl group to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
The N-H stretching vibration of the secondary amine.
The C-N stretching vibration.
The aromatic C-H and C=C stretching vibrations.
The aliphatic C-H stretching vibrations of the ethoxy and pentan-2-yl groups.
The C-O stretching of the ether linkage. The position and shape of the N-H band could also provide information about potential hydrogen bonding.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-C bonds in the pentan-2-yl group and the cleavage of the C-N and C-O bonds, providing further structural confirmation.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical technique for investigating the stereochemical properties of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample, providing crucial information about its enantiomeric purity and three-dimensional structure.
The chirality of this compound arises from the stereogenic center at the second carbon of the pentyl group. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers exhibit identical physical properties in a non-chiral environment, they interact differently with polarized light, a phenomenon that is harnessed in chiroptical spectroscopy.
The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and chiral separations. CD spectroscopy offers a rapid and sensitive method for this purpose. nih.gov A common strategy involves the derivatization of the chiral amine with a chiral auxiliary or the formation of a complex with a chiral metal-ligand system. This process converts the enantiomeric pair into a pair of diastereomers, which will exhibit distinct CD spectra. By constructing a calibration curve that correlates the CD signal intensity at a specific wavelength with known enantiomeric compositions, the enantiomeric excess of an unknown sample can be accurately determined. nih.gov
For instance, a method for discriminating between α-chiral primary amine enantiomers has been reported using a sensing ensemble composed of 2-formyl-3-hydroxyl pyridine (B92270) and Fe(II)(TfO)₂. nih.gov The rapid reaction between the aldehyde and the chiral amine forms chiral imines that coordinate with the Fe(II) center, creating diastereomeric octahedral complexes. These complexes are CD active, and the differential modulation of the CD signal can be used to establish a calibration curve for determining the enantiomeric excess. nih.gov
The absolute configuration of the enantiomers of this compound can also be inferred from CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular absolute configuration. By comparing the experimentally measured CD spectrum with that of a reference compound with a known absolute configuration, or through quantum chemical calculations, the (R) or (S) configuration can be assigned. For example, in the study of other chiral molecules, the absolute configuration has been successfully determined by comparing experimental CD spectra with theoretical calculations. mdpi.com
While specific experimental data for the circular dichroism of this compound is not extensively available in the public domain, the principles outlined above represent the established methodology for its characterization. The following table illustrates the type of data that would be generated in such an analysis.
| Parameter | Description | Hypothetical Value |
| Wavelength (λ) | The wavelength of maximum absorption difference (Cotton effect). | 254 nm |
| Molar Ellipticity ([θ]) | A measure of the difference in absorption of left and right circularly polarized light, normalized for concentration and path length. | +1.5 x 10⁴ deg·cm²·dmol⁻¹ for the (R)-enantiomer |
| Enantiomeric Excess (ee) | The percentage of one enantiomer in a mixture relative to the other. | Determined from a calibration curve based on CD signal intensity. |
| Absolute Configuration | The spatial arrangement of the atoms of a chiral molecular entity. | Assigned based on the sign of the Cotton effect and comparison with standards or theoretical models. |
Synthetic Applications of 3 Ethoxy N Pentan 2 Yl Aniline and Its Derivatives As Chemical Building Blocks
Precursors for the Synthesis of Azo Dyes and Other Colorants
Aniline (B41778) and its derivatives are foundational components in the synthesis of azo dyes, which represent the largest and most diverse group of synthetic colorants. The general method involves a two-step process: diazotization of the primary or secondary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.
In the case of derivatives of 3-Ethoxy-N-(pentan-2-yl)aniline, the secondary amine would first be de-alkylated or the synthesis would start from the corresponding primary amine, 3-ethoxyaniline (B147397). The primary amine is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. youtube.comyoutube.com This highly reactive intermediate is then immediately reacted with a coupling partner, which is typically another aromatic amine, a phenol, or a compound with an active methylene (B1212753) group. youtube.com
The specific substituents on both the diazonium salt and the coupling partner determine the final color of the dye. The electron-donating ethoxy group on the aniline ring influences the electronic properties of the resulting chromophore. By systematically varying the aniline precursor and the coupling component, a wide spectrum of colors can be achieved. nih.gov The synthesis of novel azo dyes often involves coupling diazotized aniline derivatives with various heterocyclic scaffolds, such as quinolones or pyridones, to produce colorants with specific properties. nih.gov
Table 1: Examples of Azo Dye Synthesis from Aniline Derivatives
| Diazonium Component (from Aniline Derivative) | Coupling Component | Resulting Dye Class |
| Diazotized 3-Ethoxyaniline | Naphthol derivatives | Naphthol Azo Dyes |
| Diazotized Substituted Anilines | Pyridone derivatives | Heterocyclic Azo Dyes nih.gov |
| Diazotized Sulfonic Acid-based Anilines | 4-hydroxyl-1-methyl-2-(1H)-quinolone | Acid Dyes nih.gov |
| Diazotized 3-aminothiophene | Aniline derivatives | Schiff-base Azo Dyes nih.gov |
This interactive table illustrates the components used in the synthesis of various classes of azo dyes. The specific shade and properties of the dye are determined by the precise chemical structures of the reactants.
Monomers for the Development of Conductive Polyaniline Derivatives in Materials Science
Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity in the doped state, environmental stability, and straightforward synthesis. researchgate.netmsstate.edu However, pristine PANI often suffers from poor solubility in common organic solvents, which limits its processability and hinders commercial applications. A key strategy to overcome this limitation is the synthesis of PANI derivatives by introducing substituents on the aromatic ring or the nitrogen atom. researchgate.netnih.gov
The polymerization of aniline derivatives, such as this compound, can lead to new polymers with tailored properties. The presence of the N-pentyl group would likely disrupt the planarity and inter-chain interactions that cause the insolubility of the parent PANI, thereby enhancing solubility in organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov Similarly, the ethoxy group on the benzene (B151609) ring can also improve solubility. researchgate.net
While N-alkylation can improve solubility, it often leads to a decrease in the electrical conductivity of the resulting polymer compared to unsubstituted PANI. acs.org This is due to increased steric hindrance, which can interfere with the conjugation along the polymer backbone. However, these more soluble derivatives are valuable for applications where processability is more critical than maximum conductivity, such as in materials for sensors, electrochromic devices, and corrosion-inhibiting coatings. nih.govresearchgate.net
Table 2: Effect of Substitution on Polyaniline (PANI) Properties
| Monomer | Polymer Abbreviation | Expected Solubility | Expected Conductivity | Key Feature |
| Aniline | PANI | Low | High | High conductivity researchgate.net |
| ortho-(1-methylbut-2-en-1-yl)aniline | - | Moderate to Good nih.gov | Moderate | Enhanced solubility nih.gov |
| p-anisidine (methoxyaniline) | PPA | Improved | Moderate | Improved processability researchgate.net |
| This compound | - | Good | Lower | Potential for chirality and high solubility |
This interactive table summarizes how different substituents on the aniline monomer are expected to influence the properties of the resulting polymer.
Intermediates in the Synthesis of Complex Organic Molecules
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com The compound this compound possesses a stereocenter at the second position of the N-pentyl group, making it a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis.
When used as a chiral auxiliary, the aniline derivative would be attached to a prochiral substrate. The steric bulk and defined three-dimensional arrangement of the chiral N-pentyl group would then direct the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer over the other. numberanalytics.comwilliams.edu For instance, if the amine were acylated and the alpha-carbon deprotonated to form an enolate, the chiral group would influence the direction of an incoming electrophile, such as in an alkylation reaction. williams.edu After the stereoselective reaction is complete, the auxiliary can be cleaved from the product and potentially recycled. wikipedia.org Well-known examples of powerful chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been used in numerous total syntheses of complex natural products. wikipedia.orgnumberanalytics.comresearchgate.net
Substituted anilines are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. researchgate.netuow.edu.aumdpi.com
Quinolines: Several classic named reactions utilize anilines to construct the quinoline (B57606) ring system. The ethoxy group in this compound would be carried through these syntheses, yielding a substituted quinoline.
Skraup-Doebner-Von Miller Synthesis: This method involves the reaction of an aniline derivative with α,β-unsaturated carbonyl compounds. pharmaguideline.comjptcp.com
Combes Synthesis: This involves the condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.comwikipedia.org
Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.comwikipedia.org
Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org However, modern methods allow for the direct use of primary amines. One such method involves reacting a primary amine, like an aniline derivative, with a 1,3-diketone and an aminating agent to form the N-substituted pyrazole (B372694) in a one-pot reaction. acs.org
Pyrimidines: Pyrimidines can be synthesized by reacting aniline derivatives with various partners. One approach is the reaction of an aniline with a β-ketoester, which can lead to different isomers depending on the reaction conditions. pharmaguideline.com Another modern method involves the aromatic nucleophilic substitution of a halogenated pyrimidine, such as 2-chloropyrimidine, with an aniline derivative. rsc.org This reaction can often be accelerated using microwave irradiation. rsc.org
Table 3: Synthesis of Heterocycles from Aniline Derivatives
| Target Heterocycle | Key Reagents | Name of Reaction/Method |
| Quinoline | Glycerol, H₂SO₄, oxidizing agent | Skraup Synthesis pharmaguideline.comwikipedia.org |
| α,β-Unsaturated carbonyl compound | Doebner-von Miller Reaction pharmaguideline.comwikipedia.org | |
| β-Diketone | Combes Synthesis wikipedia.org | |
| β-Ketoester | Conrad-Limpach-Knorr Synthesis pharmaguideline.comjptcp.com | |
| Pyrazole | 1,3-Diketone, aminating agent | One-pot condensation acs.org |
| Pyrimidine | 2-Halopyrimidine | Nucleophilic Aromatic Substitution rsc.org |
| β-Ketoester, amidine source | Multicomponent Reaction organic-chemistry.org |
This interactive table outlines common synthetic routes to important nitrogen-containing heterocycles starting from aniline-based precursors.
Design and Synthesis of Analogue Libraries for Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) studies are crucial in fields like medicinal chemistry and materials science. nih.govresearchgate.net These studies involve synthesizing a library of structurally related compounds (analogues) and evaluating how systematic changes in their chemical structure affect their reactivity or biological activity. acs.orgrsc.org
This compound is an excellent scaffold for generating such an analogue library. Its structure has several points that can be systematically modified:
The Alkoxy Group: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or other electron-donating/withdrawing groups to study the electronic effects on the aniline ring's reactivity.
The N-Alkyl Group: The pentan-2-yl group can be replaced with other linear, branched, or cyclic alkyl groups to probe the steric and conformational effects on the nitrogen atom's nucleophilicity and on the properties of resulting products (like polymers or dyes).
Substitution Pattern: The substituents can be moved to the ortho or para positions relative to the amino group to investigate positional isomer effects.
By creating and testing a library of these analogues, researchers can develop a quantitative understanding of how specific structural features influence a desired outcome, such as the reaction rate, the conductivity of a polymer, or the inhibitory potency against a biological target. nih.govacs.orgnih.gov This knowledge is essential for the rational design of new molecules with optimized properties. acs.org
Table 4: Potential Analogue Library Based on the this compound Scaffold
| Variation Point | R¹ (at C3) | R² (on Nitrogen) | Purpose of Variation |
| Base Scaffold | -OCH₂CH₃ | -CH(CH₃)(CH₂)₂CH₃ | Baseline Compound |
| Alkoxy Chain Length | -OCH₃ | -CH(CH₃)(CH₂)₂CH₃ | Study effect of alkoxy size |
| -OCH₂CH₂CH₃ | -CH(CH₃)(CH₂)₂CH₃ | Study effect of alkoxy size | |
| N-Alkyl Sterics | -OCH₂CH₃ | -CH₂CH₂CH₂CH₃ (n-butyl) | Compare branched vs. linear alkyl |
| -OCH₂CH₃ | -CH(CH₃)₂ (isopropyl) | Study steric hindrance at N | |
| Electronic Effects | -CH₃ | -CH(CH₃)(CH₂)₂CH₃ | Compare electron-donating groups |
| -Cl | -CH(CH₃)(CH₂)₂CH₃ | Introduce electron-withdrawing group | |
| Positional Isomerism | 4-OCH₂CH₃ | -CH(CH₃)(CH₂)₂CH₃ | Study para vs. meta substitution |
This interactive table demonstrates how a library of analogues could be designed to systematically probe structure-reactivity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
